Cas no 378196-91-9 (methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

Methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a specialized organic compound featuring a hexahydroquinoline core with a tert-butylphenyl substituent and a methyl ester group. Its unique structure imparts notable stability and reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of complex heterocyclic systems. The tert-butyl group enhances steric hindrance, improving selectivity in certain reactions, while the keto and ester functionalities offer versatile sites for further derivatization. This compound is well-suited for research in medicinal chemistry and materials science, where controlled functionalization and structural diversity are critical. Its crystalline form ensures consistent purity and handling properties.
methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate structure
378196-91-9 structure
商品名:methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS番号:378196-91-9
MF:C24H31NO3
メガワット:381.507847070694
CID:5449118
PubChem ID:3645030

methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
    • Methyl 4-(4-(tert-butyl)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
    • methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
    • インチ: 1S/C24H31NO3/c1-14-19(22(27)28-7)20(15-8-10-16(11-9-15)23(2,3)4)21-17(25-14)12-24(5,6)13-18(21)26/h8-11,20,25H,12-13H2,1-7H3
    • InChIKey: VFEQGGVHFUTNAA-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC)=O)C(C2C=CC(=CC=2)C(C)(C)C)C2=C(CC(CC2=O)(C)C)NC=1C

methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721092-0.1g
methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 90%
0.1g
$619.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350199-50mg
Methyl 4-(4-(tert-butyl)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 98%
50mg
¥12952.00 2024-05-16
1PlusChem
1P0297RP-50mg
methyl4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 90%
50mg
$698.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350199-100mg
Methyl 4-(4-(tert-butyl)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 98%
100mg
¥13365.00 2024-05-16
1PlusChem
1P0297RP-100mg
methyl4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 90%
100mg
$827.00 2024-05-04
Enamine
EN300-1721092-0.05g
methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
378196-91-9 90%
0.05g
$514.0 2023-09-20

methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 関連文献

methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateに関する追加情報

Professional Introduction of Methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 378196-91-9)

The compound Methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 378196-91-9) is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals and materials science. This compound belongs to the class of quinoline derivatives and exhibits a unique structure that combines aromaticity with functional groups such as methyl esters and tertiary butyl substituents. The molecule's structure is characterized by a quinoline ring system with multiple substituents that influence its chemical reactivity and physical properties.

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of such complex molecules by employing catalytic methods and green chemistry principles. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the aryl-substituted quinoline framework efficiently.

One of the most significant applications of this compound lies in its potential as a precursor for drug development. Quinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have highlighted the ability of this compound to modulate specific cellular pathways that are implicated in various diseases. For example, researchers have demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer progression.

In addition to its biological applications, this compound has also been explored for its electronic properties in materials science. The quinoline moiety contributes to the molecule's conjugation system, which can be advantageous in designing organic semiconductors or optoelectronic materials. Recent research has focused on incorporating such compounds into thin-film transistor (TFT) devices to improve their charge transport properties.

The structural complexity of this compound also makes it an interesting candidate for studying supramolecular chemistry. The presence of bulky substituents like tert-butyl groups can influence the molecule's packing behavior and self-assembling properties. Such studies are crucial for understanding how these molecules can be utilized in creating advanced materials with tailored functionalities.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These analytical tools allow researchers to gain insights into the molecular interactions and stability under various conditions.

In conclusion, Methyl 4-(4-tert-butylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 378196-91-9) represents a versatile platform for exploring diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable molecule for both fundamental research and applied development efforts.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd